Isopropyl hydrogen adipate

Description

Overview of Monoester Chemistry within the Adipate (B1204190) Family

Adipates, the salts and esters of adipic acid, are a significant class of compounds, with adipic acid itself being the most industrially important dicarboxylic acid. wikipedia.org The primary application of adipic acid is in the production of nylon. wikipedia.orgnih.gov Its derivatives, including monoesters like isopropyl hydrogen adipate, are subjects of ongoing research for various applications. orgchemres.orgtandfonline.comnih.gov

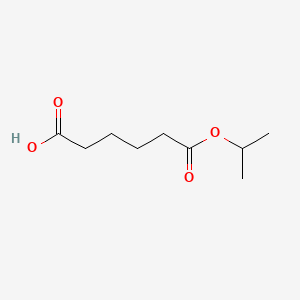

This compound, systematically named 6-oxo-6-(propan-2-yloxy)hexanoic acid, is a monoester of hexanedioic acid (adipic acid). nih.govletopharm.com This means that one of the two carboxylic acid groups of adipic acid has formed an ester with isopropanol (B130326), while the other remains a free carboxylic acid. ontosight.ai Its chemical formula is C₉H₁₆O₄. nih.govontosight.ai

The nomenclature of hexanedioic acid esters follows standard IUPAC conventions. For instance, if both carboxylic acid groups are esterified with isopropanol, the resulting compound is diisopropyl adipate. nih.govnist.gov Similarly, the monoester with methanol (B129727) is monomethyl adipate nih.govchemicalbook.comebi.ac.uk and with ethanol (B145695) is monoethyl adipate. nist.gov The structure of these esters directly influences their physical and chemical properties.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆O₄ nih.govletopharm.com |

| Molecular Weight | 188.22 g/mol nih.gov |

| IUPAC Name | 6-oxo-6-propan-2-yloxyhexanoic acid nih.govletopharm.com |

| CAS Number | 52221-06-4 nih.govletopharm.com |

| Boiling Point | 294.1°C at 760 mmHg letopharm.com |

This table is interactive. Click on the headers to sort the data.

Adipic acid and its derivatives are a focal point in chemical research, particularly in the pursuit of sustainable and green chemistry. orgchemres.orgnih.gov Researchers are actively exploring bio-based routes for the synthesis of adipic acid from renewable resources like glucose and other biomass-derived molecules. nih.govtandfonline.comnih.gov The development of efficient catalytic systems for these transformations is a key area of investigation. nih.govorgchemres.orgtandfonline.com The derivatives of adipic acid, including its monoesters, are often intermediates in these synthetic pathways or are studied for their own unique properties and potential applications. ontosight.aigoogle.com

Historical Perspectives on this compound Research Initiatives

While specific historical research initiatives focusing solely on this compound are not extensively documented in readily available literature, the broader history of adipate ester research provides context.

The synthesis of adipic acid monoesters has been a subject of study for a considerable time. Traditional methods often involved the direct esterification of adipic acid with an alcohol, a process that can be time-consuming and may result in a mixture of monoesters, diesters, and unreacted adipic acid. google.com For example, a patented process from the early 1980s describes the esterification of adipic acid with an alcohol in an aqueous solution using sulfuric acid as a catalyst, a reaction that took five days to complete. google.com Achieving high purity of the monoester often required complex purification procedures. google.com

Research has evolved towards developing more efficient and selective methods for producing adipic acid monoesters. A notable advancement is a process that starts from a pentenoate, which is then hydroformylated and subsequently oxidized to yield a high-purity adipic monoester in high yield. google.com This newer method avoids many of the drawbacks of traditional esterification. google.com The interest in adipate monoesters also stems from their utility as intermediates in other synthetic processes, such as the Kolbe synthesis for producing sebacates. google.com

Current Research Landscape and Academic Significance of this compound

Current research continues to build on the foundation of earlier work, with a strong emphasis on sustainability and catalytic efficiency. The production of adipates from bio-derived sources like mucic acid is an active area of investigation. rsc.org For instance, a one-step conversion of mucic acid to adipates using a heterogeneous, bifunctional Ir-ReOx/C catalyst has been reported, achieving a 63% yield. rsc.org

The academic significance of this compound and other adipate monoesters lies in their role as potential building blocks in the synthesis of valuable chemicals and materials from renewable feedstocks. nih.govontosight.ai The study of their synthesis and properties contributes to the broader goals of developing more environmentally friendly chemical processes. orgchemres.orgnih.gov While direct research on this compound itself may not be as prevalent as for other adipates, the principles and methodologies developed in the study of adipate esters are broadly applicable.

Table 2: Research Highlights in Adipate Synthesis

| Research Focus | Key Findings |

|---|---|

| Bio-based Adipic Acid Production | Development of catalytic routes from biomass-derived molecules like 5-hydroxymethylfurfural (B1680220) and glucose. nih.gov |

| Catalytic Conversion of Sugar Acids | Use of bimetallic catalysts (e.g., Pd/Re) for the conversion of glucaric acid to adipate esters. acs.org |

| One-Step Synthesis from Mucic Acid | A bifunctional Ir-ReOx/C catalyst enables the conversion of mucic acid to adipates in isopropanol. rsc.org |

This table is interactive. Click on the headers to sort the data.

Fundamental Chemical Interest and Reactivity Profile

The chemical interest in this compound stems from its bifunctional nature. It possesses both a carboxylic acid group and an ester group, allowing it to undergo a variety of chemical reactions.

The presence of the free carboxylic acid group makes it a weak acid, capable of participating in acid-base reactions, such as salt formation with bases. This functional group also allows for further esterification with other alcohols to produce diesters, or it can be converted into other functional groups like acid chlorides or amides.

The isopropyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield adipic acid and isopropanol. This reactivity is a key consideration in its synthesis and potential applications. The esterification of adipic acid with isopropanol is an equilibrium-driven process. To favor the formation of the ester, elevated temperatures (100–200°C) and an excess of the alcohol are often employed.

The synthesis of adipate esters, including this compound, can also be achieved through greener routes. Research has demonstrated the one-step conversion of bioderived mucic acid to adipates using a heterogeneous, bifunctional catalyst. rsc.org This process utilizes isopropanol as both a green solvent and a reductant. rsc.org In such reactions, isopropanol can act as a hydrogen donor for catalytic transfer hydrogenation. rsc.org

Emerging Research Areas and Unexplored Scientific Questions

While much is known about the fundamental chemistry of adipate esters, research into this compound specifically is ongoing. One area of emerging interest is its potential role as a platform chemical derived from renewable resources. google.com The conversion of biomass-derived materials like mucic acid into adipic acid and its esters, including this compound, presents a more sustainable alternative to traditional petroleum-based production methods. rsc.orgsnu.ac.kr

Further research is needed to fully understand the catalytic systems that can efficiently and selectively produce monoesters like this compound from bio-based feedstocks. rsc.org Optimizing reaction conditions to control the degree of esterification is a key scientific question that remains to be fully explored. rsc.orgrsc.org

The potential applications of this compound as a monomer for the synthesis of novel polymers is another area of active investigation. google.com Its bifunctional nature could allow for the creation of polyesters with unique properties. google.com The influence of the isopropyl group on the physical and chemical characteristics of these polymers is a subject that warrants further study.

Additionally, the broader class of adipate esters is being investigated for their environmental and health aspects. epa.gov While diisopropyl adipate has been studied in the context of its use as a plasticizer and its biological activity, there is a lack of specific data on this compound. chemsrc.comnih.gov Understanding the metabolism and potential biological interactions of this specific monoester is an important and largely unexplored scientific question. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-oxo-6-propan-2-yloxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-7(2)13-9(12)6-4-3-5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPCDOLEVHTTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200271 | |

| Record name | Isopropyl hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52221-06-4 | |

| Record name | 1-(1-Methylethyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52221-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl hydrogen adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052221064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl hydrogen adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Isopropyl Hydrogen Adipate

Direct Esterification Routes for Isopropyl Hydrogen Adipate (B1204190) Synthesis

Direct esterification of adipic acid with isopropanol (B130326) is the most straightforward approach to producing isopropyl hydrogen adipate. This reaction involves the condensation of one of the carboxylic acid groups of adipic acid with the hydroxyl group of isopropanol, releasing a molecule of water. Controlling the reaction to favor monoesterification over the formation of diisopropyl adipate is the principal challenge in these synthetic routes.

Acid-Catalyzed Esterification Approaches from Adipic Acid and Isopropanol

Conventional esterification is frequently carried out in the presence of an acid catalyst. google.com These catalysts accelerate the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

The selective synthesis of this compound via acid-catalyzed esterification is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, the molar ratio of reactants, reaction temperature, and reaction time. While specific studies focusing exclusively on this compound are limited, valuable insights can be drawn from research on the synthesis of other adipic acid monoesters and related diesters.

A variety of acid catalysts can be employed for this transformation. Homogeneous catalysts such as sulfuric acid and p-toluenesulfonic acid (p-TSA) are effective due to their strong acidity and solubility in the reaction medium. researchgate.netnih.gov Heterogeneous catalysts, including acidic ion-exchange resins like Amberlyst 15, offer the advantages of easy separation from the reaction mixture and potential for reuse. frontiersin.org

The molar ratio of adipic acid to isopropanol is a critical factor in controlling the product distribution. To favor the formation of the monoester, it is generally preferable to use a stoichiometric excess of adipic acid. Conversely, a large excess of isopropanol would drive the reaction towards the formation of the diester, diisopropyl adipate. Temperature also plays a crucial role; higher temperatures generally increase the reaction rate but can also promote the formation of the diester and other side products. Therefore, a moderate temperature is often optimal for selective monoesterification.

The following table summarizes typical reaction conditions for acid-catalyzed esterification of dicarboxylic acids, which can be adapted for the synthesis of this compound.

| Catalyst | Adipic Acid:Isopropanol (molar ratio) | Temperature (°C) | Reaction Time (h) | Reported Yield of Monoester |

| p-Toluenesulfonic acid | 1:1.5 | 80-100 | 4-8 | Moderate to high selectivity can be expected |

| Sulfuric Acid | 1:1 | 70-90 | 6-12 | Good selectivity with careful monitoring |

| Amberlyst 15 | 1:2 | 60-80 | 8-24 | High selectivity due to steric hindrance within the resin pores |

Note: The data in this table is representative of typical conditions for monoesterification of dicarboxylic acids and may require further optimization for the specific synthesis of this compound.

Solvent-free esterification is an attractive alternative from a green chemistry perspective. mdpi.com In a solvent-free system, one of the reactants, typically the alcohol, is used in excess to act as both a reactant and the reaction medium. For the synthesis of this compound, a carefully controlled molar ratio of adipic acid to isopropanol would be necessary to prevent the formation of a large amount of the diester. The advantages of solvent-free synthesis include reduced waste, lower costs, and often, milder reaction conditions. High hydrostatic pressure has also been explored as a method to promote solvent- and catalyst-free esterifications.

| Strategy | Key Features | Advantages | Disadvantages |

| Solvent-Mediated | Use of a water-azeotroping solvent (e.g., toluene) | Efficient water removal, drives equilibrium to products. | Use of volatile organic compounds, more complex workup. |

| Solvent-Free | Reactants themselves act as the solvent. | Environmentally friendly, reduced waste, lower cost. | Can be challenging to control selectivity, potential for higher viscosity. |

Enzymatic Synthesis Pathways for Monoester Formation

Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool for the selective synthesis of esters under mild reaction conditions. mdpi.com Lipases are hydrolases that can catalyze esterification in non-aqueous or low-water environments. Their high selectivity can be harnessed to achieve regioselective esterification of dicarboxylic acids, favoring the formation of the monoester.

The selection of an appropriate biocatalyst is paramount for the successful enzymatic synthesis of this compound. Lipases from various microbial sources exhibit different substrate specificities and selectivities. Commonly used lipases for ester synthesis include those from Candida antarctica (Lipase B, often available as the immobilized preparation Novozym 435), Rhizomucor miehei, and Candida rugosa. nih.govrsc.org A screening process is typically undertaken to identify the lipase (B570770) that provides the highest yield and selectivity for the desired monoester.

Immobilization of the selected lipase is a crucial step for its practical application in industrial processes. Immobilization enhances the stability of the enzyme, allows for its easy separation from the reaction mixture, and enables its reuse over multiple reaction cycles, which is economically advantageous. mdpi.com Various immobilization techniques have been developed, including:

Adsorption: The enzyme is physically adsorbed onto the surface of a support material, such as a hydrophobic resin. cmu.edu

Covalent Bonding: The enzyme is attached to a functionalized support via stable covalent bonds.

Entrapment: The enzyme is physically entrapped within the pores of a polymeric matrix, such as a sol-gel. nih.gov

Cross-Linking: Enzyme molecules are cross-linked to form insoluble aggregates.

The choice of immobilization method and support material can significantly influence the activity, stability, and selectivity of the biocatalyst. cmu.edu

| Lipase Source | Immobilization Support | Key Advantages of Immobilization |

| Candida antarctica Lipase B | Macroporous acrylic resin (e.g., Novozym 435) | High activity and stability, widely commercially available. researchgate.net |

| Rhizomucor miehei | Ion-exchange resin | Good thermal stability. |

| Candida rugosa | Layered double hydroxides | High protein loading capacity. rsc.org |

One of the primary advantages of using lipases for the synthesis of this compound is their potential for high regioselectivity. In the case of a symmetric dicarboxylic acid like adipic acid, the two carboxylic acid groups are chemically equivalent. However, once the first esterification occurs to form the monoester, the enzyme's active site may exhibit a preference for or against the esterification of the second carboxylic acid group, often due to steric hindrance. By carefully selecting the lipase and optimizing reaction conditions, it is possible to achieve high yields of the monoester with minimal formation of the diester. Candida antarctica lipase B, for instance, is known for its high selectivity in many esterification reactions. google.comresearchgate.net

Stereoselectivity is not a factor in the esterification of adipic acid with isopropanol as neither reactant is chiral. However, if a chiral alcohol or a substituted dicarboxylic acid were used, the stereoselectivity of the lipase would become a critical consideration.

Novel Synthetic Strategies and Process Intensification Techniques

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and environmentally benign processes. These "green" methodologies aim to reduce reaction times, minimize waste, and lower energy consumption compared to conventional methods.

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as promising green solvents for chemical reactions. A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. For CO₂, the critical point is reached at approximately 31°C and 73 atm.

In the context of esterification, scCO₂ offers several advantages over traditional organic solvents. mdpi.com Its gas-like viscosity and diffusivity facilitate mass transfer, allowing reactants easier access to catalyst sites, which can lead to higher reaction rates. researchgate.net Furthermore, the solvent power of scCO₂ can be tuned by adjusting temperature and pressure, and its non-toxic, non-flammable nature enhances process safety. mdpi.comrsc.org The product can be easily separated from the CO₂ by simply depressurizing the system, causing the CO₂ to return to its gaseous state, leaving behind a solvent-free product. rsc.org

The synthesis of this compound in scCO₂ would involve the reaction of adipic acid and isopropanol. This process can be catalyzed by enzymes, such as lipases, which often show good stability in pressurized fluid environments. mdpi.com The reaction avoids the use of hazardous organic solvents and simplifies product purification. Research on similar esterifications in scCO₂ has shown that parameters like temperature, pressure, and reactant molar ratios significantly influence reaction yield and selectivity. mdpi.comresearchgate.net For instance, in related systems, ethanol (B145695) has been found to be inhibitory at high concentrations, and the presence of water, a byproduct of the reaction, can reduce conversion rates. researchgate.net

Table 1: Comparison of Conventional vs. Supercritical Fluid Esterification

| Feature | Conventional Esterification | Supercritical CO₂ Esterification |

| Solvent | Often organic solvents (e.g., toluene) | Supercritical Carbon Dioxide (scCO₂) |

| Environmental Impact | Higher (VOC emissions, waste) | Lower (Green solvent, recyclable) |

| Product Separation | Distillation or extraction required | Simple depressurization |

| Mass Transfer | Potentially limited | Enhanced due to low viscosity |

| Operating Conditions | Variable temperature, atmospheric pressure | Elevated pressure (>73 atm), mild temperature (>31°C) |

Process intensification through the use of alternative energy sources like microwaves and ultrasound has demonstrated significant potential for accelerating chemical reactions.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for esterification, often from hours to minutes. nih.gov This acceleration is due to the efficient and direct heating of the reaction mixture through the interaction of microwaves with polar molecules. nih.gov In the synthesis of isopropyl esters, studies have shown that factors such as microwave power, catalyst concentration, and reactant molar ratio significantly affect the conversion rate and yield. rasayanjournal.co.innih.gov For example, in the production of isopropyl myristate and palmitate, maximum yields were achieved in as little as 30 minutes using microwave heating with a solid acid catalyst like Amberlyst-46. rasayanjournal.co.in This methodology presents a promising alternative to conventional heating for the rapid and efficient production of this compound. rasayanjournal.co.in

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates. The phenomenon responsible is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radicals and increased mixing. While direct research on the ultrasonic-assisted esterification of adipic acid to its monoester is limited, ultrasound has been successfully applied to the synthesis of adipic acid itself through oxidation reactions, achieving high yields in a few hours at low temperatures. researchgate.netasianpubs.org This demonstrates the potential of ultrasound as a process intensification tool that could be adapted for the esterification step.

Derivatization and Reaction Chemistry of this compound

This compound, with its distinct ester and carboxylic acid functionalities, is a valuable intermediate for further chemical transformations.

The free carboxylic acid group can undergo a variety of reactions typical for this functional group:

Further Esterification: Reaction with a different alcohol can produce unsymmetrical diesters of adipic acid.

Amide Formation: Reaction with amines, in the presence of a coupling agent or via the acid chloride, yields amides.

Reduction: The carboxylic acid can be selectively reduced to an alcohol, yielding 6-hydroxy-hexanoic acid isopropyl ester. This transformation is a key step in pathways converting adipic acid derivatives into molecules like 6-aminocaproic acid, a precursor to Nylon-6. nih.gov Biocatalytic methods using enzymes like carboxylic acid reductases (CARs) are being explored for these transformations. nih.gov

Conversion to 5-Formylvalerate: The adipic acid monoester can be a starting point for the synthesis of 5-formylvalerate (the ester of 5-formylpentanoic acid), another important intermediate. google.com

The ester group can also be involved in reactions:

Hydrolysis: The isopropyl ester can be hydrolyzed back to a carboxylic acid under acidic or basic conditions. acsgcipr.org

Transesterification: Reaction with another alcohol in the presence of a catalyst can replace the isopropoxy group with a different alkoxy group.

A notable reaction involving the entire monoester salt is the Kolbe electrolysis . The electrolysis of the salt of a dicarboxylic acid monoester results in a radical coupling reaction. For example, the electrolysis of the methyl monoester of adipic acid is used to generate dimethyl sebacate, a precursor for polyamides. chemcess.com A similar reaction with this compound would be expected to produce diisopropyl sebacate.

Reactions Involving the Free Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for nucleophilic acyl substitution, enabling its conversion into other functional groups.

The free carboxylic acid can undergo esterification to form a diester. For instance, in the presence of a suitable catalyst, it can react with isopropanol to yield diisopropyl adipate. Bifunctional catalysts are particularly effective for such transformations. One study reported the one-step conversion of a bioderived precursor to adipates using a heterogeneous, bifunctional Ir-ReOx/C catalyst in isopropanol, which served as both a green solvent and a reductant. rsc.org This system achieved a 63% yield of adipates without requiring high-pressure H2 or other additives. rsc.org Enzymatic methods have also been developed, using lipases such as Candida antartica (Novozym 435) to catalyze the esterification of adipic acid with various alcohols, a method applicable to the monoester as well. google.com

The carboxylic acid moiety can also be converted into an anhydride (B1165640). The formation of cyclic anhydrides from dicarboxylic acids is a well-established process that can be adapted for this purpose. libretexts.org A common laboratory method involves refluxing the corresponding dicarboxylic acid with a dehydrating agent like acetic anhydride. chemicalbook.com The resulting polymeric anhydride can then be depolymerized under vacuum distillation, often with a catalyst such as zinc acetate (B1210297), to yield the monomeric cyclic anhydride. chemicalbook.com

| Reagent/Catalyst | Description | Reference |

|---|---|---|

| Acetic Anhydride | A common dehydrating agent used to convert dicarboxylic acids to their corresponding anhydrides, typically with heating. | chemicalbook.com |

| Dialkyl Dicarbonates / Lewis Acid | The reaction of carboxylic acids with dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride affords a carboxylic anhydride. | organic-chemistry.org |

| Acid Halide + Carboxylate | A standard synthesis route where an acid halide is treated with a carboxylate salt to form an acid anhydride. | youtube.com |

The carboxylic acid group can be readily converted to an amide through condensation with a primary or secondary amine. The Bodroux reaction, a classic method for amide bond formation, utilizes a Grignard reagent to mediate the reaction between a carboxylic acid and an amine. A modern, continuous-flow version of this reaction has been developed using isopropylmagnesium chloride. This approach is noted for its high chemoselectivity, good yields, and functional group tolerance, representing a green alternative to other metal-catalyzed procedures. researchgate.net The mechanism involves the Grignard reagent deprotonating both the carboxylic acid and the amine, forming magnesium salts that then react to form the amide upon heating.

Reactions Involving the Isopropyl Ester Moiety

The isopropyl ester group is also susceptible to nucleophilic attack, primarily through transesterification and hydrolysis reactions.

Transesterification involves the exchange of the isopropyl group with another alkyl group from a different alcohol. This reaction is typically catalyzed by an acid or a base. Alkaline-catalyzed transesterification is common due to its high reaction rates. ui.ac.id For example, fatty acid isopropyl esters can be synthesized from vegetable oils and isopropanol using potassium hydroxide (B78521) (KOH) as a catalyst. ui.ac.idresearchgate.net This process can be significantly intensified using microwave irradiation, which dramatically reduces the reaction time compared to conventional heating methods. In one study, a maximum yield of 80.5% for fatty acid isopropyl esters was achieved in just 5 minutes using microwave heating, whereas conventional methods required 150 minutes to reach a 72.2% yield. ui.ac.idresearchgate.net

| Method | Reaction Time (minutes) | Maximum Yield (%) | Reference |

|---|---|---|---|

| Microwave-Assisted | 5 | 80.5 | ui.ac.idresearchgate.net |

| Conventional Heating | 150 | 72.2 | ui.ac.idresearchgate.net |

Hydrolysis is the cleavage of the ester bond by water. This reaction can be catalyzed by acid or, more commonly, promoted by a base, a process known as saponification. wikipedia.org Saponification is effectively an irreversible process because the carboxylate ion formed is resonance-stabilized and shows little tendency to react with the alcohol. youtube.com

The mechanism for base-promoted hydrolysis involves a two-step process:

A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. youtube.comstudy.com

The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide (isopropoxide) as the leaving group. youtube.comstudy.com

The highly basic alkoxide then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, yielding a carboxylate salt and isopropanol. study.com

Studies on the saponification of analogous diesters, such as diethyl adipate, with sodium hydroxide (NaOH) show that the reaction occurs consecutively. The first ester group is saponified to form a monoester intermediate (monoethyl adipate), which is then converted to the dicarboxylate salt (disodium adipate) in a second step. researchgate.net By using reactive distillation, the intermediate monoester can be withdrawn from the reaction mixture, significantly enhancing the yield of the mono-saponified product. researchgate.net

| Step | Description | Reference |

|---|---|---|

| 1. Nucleophilic Attack | The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester. | wikipedia.orgstudy.com |

| 2. Formation of Tetrahedral Intermediate | A negatively charged tetrahedral intermediate (an orthoester) is formed. | wikipedia.org |

| 3. Elimination of Leaving Group | The intermediate collapses, and the alkoxide group (isopropoxide) is eliminated. | study.com |

| 4. Deprotonation | The alkoxide deprotonates the carboxylic acid to form the final products: a carboxylate salt and an alcohol (isopropanol). | study.com |

Catalytic Aspects in this compound Transformations

A wide array of catalysts can be employed to facilitate the transformations of this compound. The choice of catalyst is crucial for controlling the selectivity and efficiency of these reactions.

For reactions at the carboxylic acid moiety, esterification can be achieved using heterogeneous bifunctional catalysts like Ir-ReOx/C, which are robust and reusable. rsc.org Biocatalysts, particularly immobilized lipases, offer a green and highly selective alternative for ester synthesis under mild conditions. google.com For anhydride formation, dehydrating agents are used in conjunction with catalysts like zinc acetate to promote the depolymerization of the initially formed polyanhydride. chemicalbook.com Lewis acids such as magnesium chloride are also effective in catalyzing anhydride formation from carboxylic acids. organic-chemistry.org

Transformations involving the isopropyl ester group also rely heavily on catalysis. Transesterification is most commonly performed with base catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH) due to the high reaction rates they afford. ui.ac.id Saponification is, by definition, a base-promoted process, with strong bases like NaOH being the reagent of choice. researchgate.net

The stability and reactivity of the isopropyl group itself are influenced by catalytic processes. For instance, the dehydration of isopropyl alcohol to diisopropyl ether is effectively catalyzed by acidic nickel phosphate-supported zeolites. nih.govacs.org The catalytic hydrogenation of acetone (B3395972) to isopropyl alcohol can be achieved with high selectivity using composite catalysts such as ruthenium nanoparticles supported on activated charcoal and nano-zinc oxide (n-Ru/AC/n-ZnO). researchgate.netmdpi.com These examples highlight the diversity of catalytic systems available for transformations involving the isopropyl moiety.

Homogeneous Catalysis for Synthesis and Reactions

Homogeneous catalysis in the synthesis of this compound involves the use of a catalyst that is in the same phase as the reactants, typically a liquid phase. This method is frequently employed for esterification reactions. The synthesis of monoesters from dicarboxylic acids like adipic acid presents a significant challenge: controlling the reaction to selectively yield the monoester over the diester byproduct, diisopropyl adipate.

Traditional homogeneous catalysts for esterification include strong mineral acids such as sulfuric acid. In conventional processes for preparing monoesters of adipic acid, the esterification is intentionally halted at the monoester stage google.com. However, achieving high selectivity can be difficult, as the reaction can readily proceed to form the diester google.com. The reactivity of the alcohol is also a key factor; secondary alcohols like isopropyl alcohol have been shown to be less reactive than primary alcohols in homogeneously catalyzed esterifications, which can influence reaction rates and conditions researchgate.net.

Modern approaches have explored other soluble catalysts. Simple zinc(II) salts, for example, have been demonstrated as effective homogeneous catalysts for the esterification of fatty acids nih.gov. While not specifically documented for this compound, these types of catalysts could offer alternative routes. The primary drawbacks of homogeneous catalysis remain the potential for catalyst corrosion and the often complex, energy-intensive separation of the catalyst from the product mixture for purification and reuse nih.gov.

Heterogeneous Catalysis and Solid Acid Catalysts

Heterogeneous catalysis offers a significant advantage over homogeneous systems by simplifying catalyst separation and recycling, thereby creating more sustainable and environmentally friendly processes. In the context of this compound synthesis, this approach involves catalysts in a solid phase interacting with liquid-phase reactants.

A notable development is the one-step conversion of biomass-derived mucic acid into a mixture of adipates, including monoisopropyl adipate, using a bifunctional heterogeneous catalyst. rsc.org This process utilizes isopropanol as both a green solvent and a reactant. The catalyst consists of iridium and rhenium oxide supported on activated carbon (Ir-ReOx/C), which facilitates a tandem deoxydehydration (DODH) and catalytic transfer hydrogenation (CTH) reaction. rsc.org The reaction yields a mixture of adipic acid, this compound (monoester), and diisopropyl adipate (diester). rsc.org

| Catalyst | Substrate | Solvent/Reactant | Temperature | Key Products |

|---|---|---|---|---|

| Ir-ReOx/C | Mucic Acid | Isopropanol | 220°C | Adipic Acid, this compound, Diisopropyl Adipate |

Solid acid catalysts are a prominent subclass of heterogeneous catalysts for esterification. These materials provide acidic sites on a solid support, eliminating the issues of corrosion and separation associated with liquid acids. Examples of solid acids applicable to esterification include:

Ion-Exchange Resins: Large-pore cation exchange resins have been successfully used for the selective mono-esterification of adipic acid with alcohols like ethanol, demonstrating the feasibility of this method for producing monoesters with high yield and purity. google.com Resins like Amberlyst have also shown effectiveness in catalyzing the esterification of acetic acid with isopropyl alcohol, a reaction that follows the same principles. nih.gov

Supported Heteropolyacids and Metal Oxides: Materials such as Nafion, a perfluorinated sulfonic acid polymer, and various supported metal oxides (e.g., ReOx/ZrO2) are recognized as effective solid acid catalysts in reactions for producing adipic acid and its derivatives. tandfonline.comrsc.org These catalysts can activate carboxylic acid groups for esterification.

Magnetic-Responsive Catalysts: Innovative solid acid catalysts have been developed by immobilizing poly(ionic liquid)s on magnetic nanoparticles (Fe3O4@SiO2). nih.gov These catalysts show high activity in esterification and can be easily recovered using an external magnetic field, offering excellent recyclability. nih.gov

Biocatalysis in this compound Synthesis and Reactions

Biocatalysis utilizes enzymes to catalyze chemical reactions, offering benefits such as high specificity, mild reaction conditions, and reduced environmental impact. scispace.com For the synthesis of esters like this compound, lipases are the most commonly employed enzymes. While specific studies on the enzymatic synthesis of this compound are not extensively documented, the principles are well-established through research on analogous adipate and isopropyl esters. google.comnih.govnih.gov

The enzymatic esterification of adipic acid with an alcohol is typically performed using immobilized lipases to enhance stability and allow for easy recovery and reuse of the biocatalyst. scispace.com Candida antarctica lipase B, often immobilized and known by the trade name Novozym 435, is a highly effective and widely used biocatalyst for the synthesis of adipate diesters and is a prime candidate for monoester synthesis. google.comnih.gov Other lipases, such as those from Rhizomucor miehei and Bacillus cereus, have also been successfully used in the synthesis of various esters, including isopropyl esters. google.comnih.gov

Key factors influencing the success of the biocatalytic synthesis include:

Reaction Medium: The reaction can be conducted in a solvent-free system or in an organic solvent like n-heptane. nih.govnih.gov Solvent-free systems are often preferred as they reduce waste and can offer higher volumetric productivity. nih.gov

Temperature: Enzymatic esterifications are carried out at mild temperatures, typically between 40°C and 65°C, to preserve the enzyme's activity. nih.govnih.gov

Substrate Ratio: The molar ratio of adipic acid to isopropanol is a critical parameter for controlling the extent of the reaction and selectivity towards the monoester.

Water Removal: Esterification produces water as a byproduct, which can limit the reaction equilibrium. In some systems, molecular sieves are used to remove water and drive the reaction towards higher ester yields. nih.gov However, this can be complicated in systems involving isopropanol. researchgate.net

| Enzyme (Source) | Substrates | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Immobilized Lipase (Bacillus cereus) | Myristic Acid + Isopropanol | n-Heptane | 65°C | 15 h | scispace.comnih.gov |

| Lipozyme 435 (Candida antarctica) | Ricinoleic Acid + Isopropyl Alcohol | Not specified | 40°C | 4 h | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization of Isopropyl Hydrogen Adipate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopic Analysis of Proton Environments

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique chemical shifts, signal multiplicities (splitting patterns), and integration values. For Isopropyl Hydrogen Adipate (B1204190), the structure suggests several distinct proton environments. The expected signals, their multiplicities, and predicted chemical shifts are outlined below.

Interactive Table: Predicted ¹H NMR Data for Isopropyl Hydrogen Adipate

| Protons (Label) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 12.0 - 10.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| b | 5.0 - 4.8 | Septet | 1H | Isopropyl methine proton (-CH(CH₃)₂) |

| c | 2.4 - 2.2 | Triplet | 2H | Methylene (B1212753) protons adjacent to COOH (-CH₂COOH) |

| d | 2.3 - 2.1 | Triplet | 2H | Methylene protons adjacent to ester (-CH₂COOR) |

| e | 1.7 - 1.5 | Multiplet | 4H | Central methylene protons (-CH₂CH₂-) |

| f | 1.25 - 1.20 | Doublet | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |

The broad singlet for the carboxylic acid proton (a) is characteristic and its chemical shift can be concentration-dependent. The septet for the isopropyl methine proton (b) is due to splitting by the six equivalent methyl protons (f), which in turn appear as a doublet due to splitting by the single methine proton. The methylene protons (c, d, e) would exhibit triplet and multiplet patterns based on their proximity to electron-withdrawing groups and coupling with neighboring protons.

¹³C NMR Spectroscopic Analysis for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. This compound is expected to show distinct signals for the carbonyl carbons, the oxygen-linked isopropyl carbon, the methyl carbons, and the four methylene carbons of the adipic acid backbone.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon (Label) | Predicted Chemical Shift (ppm) | Assignment |

| C1 | 178 - 175 | Carboxylic acid carbonyl carbon (-COOH) |

| C2 | 174 - 172 | Ester carbonyl carbon (-COOR) |

| C3 | 70 - 68 | Isopropyl methine carbon (-CH(CH₃)₂) |

| C4 | 35 - 33 | Methylene carbon adjacent to COOH (-CH₂COOH) |

| C5 | 35 - 33 | Methylene carbon adjacent to ester (-CH₂COOR) |

| C6, C7 | 25 - 23 | Central methylene carbons (-CH₂CH₂-) |

| C8 | 22 - 21 | Isopropyl methyl carbons (-CH(CH₃)₂) |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak would be expected between the isopropyl methine proton (b) and the isopropyl methyl protons (f). Similarly, correlations would be seen between the adjacent methylene protons (c, d, e) of the adipate chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., proton 'b' to carbon 'C3', protons 'f' to carbon 'C8').

Mass Spectrometric (MS) Analysis for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that typically results in extensive fragmentation of the molecule. The molecular ion peak (M⁺) for this compound would be expected at an m/z of 188. While this peak might be weak or absent due to the molecule's instability under EI conditions, the fragmentation pattern would be highly informative.

Key expected fragmentation pathways include:

Loss of the isopropyl group: A significant fragment would likely be observed at m/z 145, corresponding to the loss of the C₃H₇ radical.

Loss of the isopropoxy group: A peak at m/z 129 would result from the loss of the -OCH(CH₃)₂ group.

McLafferty Rearrangement: This characteristic rearrangement for esters could lead to a prominent peak at m/z 146.

Cleavage of the adipate chain: Various fragments resulting from the cleavage of the C-C bonds within the six-carbon chain would also be expected.

Interactive Table: Predicted Major EI-MS Fragments for this compound

| m/z | Predicted Fragment Ion | Origin |

| 188 | [C₉H₁₆O₄]⁺ | Molecular Ion (M⁺) |

| 146 | [C₆H₁₀O₄]⁺ | McLafferty Rearrangement |

| 145 | [C₆H₉O₄]⁺ | Loss of ·C₃H₇ |

| 129 | [C₅H₅O₄]⁺ | Loss of ·OC₃H₇ |

| 101 | [C₄H₅O₃]⁺ | Cleavage of adipate chain |

| 87 | [C₃H₃O₃]⁺ | Cleavage of adipate chain |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Electrospray Ionization (ESI) and Soft Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is much less likely to cause fragmentation than EI. It is particularly useful for polar molecules like this compound, which possesses a carboxylic acid group.

In environmental screening studies, this compound has been detected using liquid chromatography coupled with ESI-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry).

Positive Ion Mode: In positive ESI mode, the compound would likely be detected as the protonated molecule, [M+H]⁺, at an m/z of 189. Adducts with sodium, [M+Na]⁺ (m/z 211), or potassium, [M+K]⁺ (m/z 227), are also commonly observed.

Negative Ion Mode: Given the acidic proton, negative ESI mode would be very effective, showing the deprotonated molecule, [M-H]⁻, at an m/z of 187.

These soft ionization techniques are ideal for accurately determining the molecular weight of the compound and are often used in conjunction with chromatography for the quantification of the analyte in complex mixtures.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules. In the analysis of this compound, MS/MS provides unambiguous confirmation of its molecular structure by analyzing the fragmentation patterns of a selected precursor ion.

The process begins with the ionization of the this compound molecule, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions).

For this compound (C9H16O4), the expected molecular weight is 188.22 g/mol . The fragmentation pattern would likely involve the cleavage of the ester and carboxylic acid functional groups. Key fragmentations could include the loss of the isopropoxy group (-OCH(CH3)2), loss of an isopropyl group (-CH(CH3)2), decarboxylation (-COOH), and various other cleavages along the aliphatic chain. By analyzing the mass-to-charge ratio (m/z) of these product ions, the connectivity of the atoms within the original molecule can be pieced together, confirming the identity of this compound. nih.gov

Table 1: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |

|---|---|---|---|

| 189.11 | 171.10 | H₂O | Loss of water from the carboxylic acid |

| 189.11 | 147.07 | C₃H₆ | Loss of propene from the isopropyl group |

| 189.11 | 130.09 | C₃H₇O | Loss of isopropoxy radical |

| 189.11 | 129.08 | C₃H₈O | Loss of isopropanol (B130326) |

This table is generated based on theoretical fragmentation patterns for illustrative purposes.

Vibrational Spectroscopy Applications

Vibrational spectroscopy is an essential tool for identifying the functional groups present in a molecule. Techniques like FTIR and Raman spectroscopy provide detailed information about the vibrational modes of the molecular bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the FTIR spectrum is expected to show characteristic peaks for the carboxylic acid and ester groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The C=O stretching vibrations of the ester and carboxylic acid groups would likely appear as strong, distinct bands around 1735 cm⁻¹ and 1710 cm⁻¹, respectively. The C-O stretching vibrations of the ester and carboxylic acid would be visible in the 1300-1000 cm⁻¹ region. Additionally, C-H stretching and bending vibrations from the aliphatic backbone and the isopropyl group will be present. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |

| 2970-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1735 | C=O stretch | Ester |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1465 | C-H bend | Aliphatic (CH₂) |

| ~1375 | C-H bend | Isopropyl group |

| 1300-1200 | C-O stretch | Ester |

| ~1250 | C-O stretch | Carboxylic Acid |

This table contains expected absorption bands based on the compound's structure.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser source. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov

In the analysis of this compound, Raman spectroscopy would provide valuable information about the carbon-carbon backbone of the adipate chain. Symmetric C-C stretching vibrations, which are often weak in FTIR, would produce strong signals in the Raman spectrum. The symmetric C=O stretching vibration may also be observed. Comparing the liquid-phase and vapor-phase spectra could offer insights into intermolecular interactions, such as hydrogen bonding. spectroscopyonline.commdpi.com

Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| 2970-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1730 | C=O symmetric stretch | Ester |

| ~1650 | C=O symmetric stretch | Carboxylic Acid Dimer |

| 1450-1400 | C-H bend | Aliphatic (CH₂) |

| 1100-800 | C-C stretch | Carbon Backbone |

This table contains expected Raman shifts based on the compound's structure.

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for separating this compound from impurities and for its precise quantification. Gas chromatography and high-performance liquid chromatography are the primary methods used.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, a GC method would be suitable for purity analysis and quantification of related volatile substances.

Method development involves several key steps. jparonline.com A critical aspect is the selection of an appropriate capillary column. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be a suitable starting point. The injector temperature must be high enough to ensure rapid vaporization of the analyte without causing thermal degradation. sciensage.info Temperature programming of the oven is typically required to achieve good separation of components with different boiling points. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds due to its wide linear range and high sensitivity. ijpsjournal.comnih.gov

Table 4: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min) |

| Injector | Split/Splitless, 250°C |

| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min |

| Detector | Flame Ionization Detector (FID), 280°C |

This table represents a typical starting point for method development.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.

For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. Method development would focus on selecting a suitable column, typically a C18 or C8 stationary phase, and optimizing the mobile phase composition. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). univ-lyon1.fr Due to the presence of the carboxylic acid group, the pH of the mobile phase must be controlled, often by adding a small amount of an acid (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxyl group and ensure a sharp, symmetrical peak shape. Detection can be achieved using a UV detector, although the absorbance may be weak, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). oatext.comoatext.comsemanticscholar.org

Table 5: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes, hold for 2 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detector | UV at 210 nm or Mass Spectrometer (ESI) |

This table represents a typical starting point for method development.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated analytical techniques represent a powerful class of methods derived from the coupling of a separation technique with a spectroscopic detection technology. humanjournals.comnih.gov This online combination, most commonly linking a chromatographic system with a mass spectrometer, leverages the strengths of both individual components to provide highly specific and sensitive analysis. humanjournals.com Chromatography excels at separating complex mixtures into individual components, while mass spectrometry provides detailed structural information and confirmation of molecular weight. humanjournals.comajpaonline.com For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer a comprehensive approach for its characterization, identification, and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajpaonline.com It is best suited for the analysis of volatile and thermally stable compounds. actascientific.com In this technique, the sample is vaporized and separated into its components as it travels through a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident compound identification. ceriumlabs.com

While this compound is a monoester and possesses a free carboxylic acid group, making it less volatile than its diester counterpart (diisopropyl adipate), it can still be analyzed by GC-MS, potentially following a derivatization step to increase its volatility and thermal stability. The mass spectrometer detector provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern.

Detailed Research Findings:

Analysis by GC-MS would yield both a retention time from the gas chromatograph and a mass spectrum from the mass spectrometer. The retention time is characteristic of the compound under a specific set of chromatographic conditions, while the mass spectrum is intrinsic to its molecular structure. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (188.22 g/mol ), although it may be weak due to fragmentation. Key fragmentation patterns would likely involve the loss of the isopropyl group, the isopropoxy group, and other characteristic cleavages of the ester and aliphatic chain.

Table 1: Illustrative GC-MS Parameters and Expected Fragmentation for this compound

| Parameter | Typical Value / Observation | Purpose / Significance |

|---|---|---|

| Chromatographic Conditions | ||

| GC Column | HP-5 (or similar 5% Phenyl Methyl Siloxane) | Provides separation based on boiling point and polarity. |

| Carrier Gas | Helium | Inert gas to carry the analyte through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Oven Program | Initial temp 80°C, ramped to 250°C | Separates compounds based on their different volatilities. |

| Mass Spectrometry Conditions | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio. |

| Expected Mass Spectrum Data | ||

| Molecular Ion [M]⁺ | m/z 188 | Corresponds to the molecular weight of this compound. |

| Fragment [M-CH(CH₃)₂]⁺ | m/z 145 | Represents the loss of the isopropyl radical. |

| Fragment [M-OCH(CH₃)₂]⁺ | m/z 129 | Represents the loss of the isopropoxy radical. |

| Fragment [COOH(CH₂)₄CO]⁺ | m/z 129 | Alternative fragmentation pathway. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for compounds that are non-volatile, polar, or thermally labile, which are not suitable for GC-MS analysis. humanjournals.comactascientific.com LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. humanjournals.com The eluent from the LC column is directed into the mass spectrometer, typically through an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions from the analyte molecules in the liquid phase. ajpaonline.com

Given the polarity imparted by its free carboxylic acid group, this compound is an ideal candidate for LC-MS analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) would be a common separation strategy. sielc.com ESI is a soft ionization technique that typically results in a prominent pseudomolecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) with minimal fragmentation, providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the selected parent ion, yielding structural data for unambiguous confirmation.

Detailed Research Findings:

In a typical LC-MS analysis, this compound would be separated on a C18 column using a mobile phase gradient, often consisting of water and an organic solvent like acetonitrile or isopropanol, with an acid modifier such as formic acid to improve peak shape and ionization efficiency. nih.gov In negative ion ESI mode, the compound would be readily detected as the deprotonated molecule [M-H]⁻ at an m/z of 187.1. Positive ion mode would likely yield the protonated molecule [M+H]⁺ at m/z 189.1. The high sensitivity and specificity of LC-MS allow for the detection and quantification of the compound even at very low concentrations in complex matrices.

Table 2: Typical LC-MS Parameters for the Analysis of this compound

| Parameter | Typical Value / Setting | Purpose / Significance |

|---|---|---|

| Chromatographic Conditions | ||

| LC Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm) nih.gov | Separates the analyte from other matrix components based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov | The weak solvent in the mobile phase system. Formic acid aids ionization. |

| Mobile Phase B | Acetonitrile or Isopropanol with 0.1% Formic Acid nih.gov | The strong organic solvent used to elute the analyte from the column. |

| Flow Rate | 0.4 - 0.6 mL/min nih.gov | Controls the speed of the separation and is compatible with ESI interfaces. |

| Column Temperature | 40 - 65 °C nih.gov | Affects retention time, peak shape, and separation efficiency. |

| Mass Spectrometry Conditions | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Soft ionization technique ideal for polar molecules, providing molecular weight data. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap | Measures the mass-to-charge ratio of the ions with high accuracy and resolution. |

| Expected Mass Spectrum Data | ||

| Parent Ion (Negative Mode) | [M-H]⁻ at m/z 187.1 | The deprotonated molecule, confirming the molecular weight. |

| Parent Ion (Positive Mode) | [M+H]⁺ at m/z 189.1 | The protonated molecule, also confirming the molecular weight. |

Computational and Theoretical Investigations of Isopropyl Hydrogen Adipate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure and stable geometric arrangements. These methods solve approximations of the Schrödinger equation to determine the energetic and electronic properties of a molecular system.

Density Functional Theory (DFT) is a powerful class of computational methods used to investigate the electronic structure of molecules. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov

For a molecule like isopropyl hydrogen adipate (B1204190), DFT calculations can elucidate key aspects of its electronic character. These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic properties can be derived. youtube.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability; a larger gap generally implies greater stability. researchgate.net

Furthermore, DFT can map the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Atomic charge distribution analysis, such as Mulliken population analysis, can quantify the partial charge on each atom, offering insights into intermolecular interactions and reactive sites. mdpi.com For instance, in a study on diallyl phthalate (B1215562), DFT was used to calculate the energy gap and charge distribution, revealing the electronegativity of oxygen atoms and the positive charge of hydrogen atoms, which are crucial for understanding reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for Isopropyl Hydrogen Adipate Note: These are representative values based on typical calculations for similar organic esters and are for illustrative purposes.

| Property | Method/Basis Set | Calculated Value | Significance |

|---|---|---|---|

| Total Energy | B3LYP/6-311+G(d,p) | -728.9 Hartree | Represents the total electronic energy of the optimized molecule. |

| HOMO Energy | B3LYP/6-311+G(d,p) | -7.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | B3LYP/6-311+G(d,p) | +1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 8.7 eV | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | B3LYP/6-311+G(d,p) | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of empirical data. techniques-ingenieur.fr These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller–Plesset perturbation theory, MP2), are fundamental for accurately determining molecular geometries and energies. sci-hub.sewayne.edu

Geometry optimization is a primary application, where algorithms systematically alter the molecular structure to find a stationary point on the potential energy surface, typically a local or global minimum corresponding to a stable conformer. techniques-ingenieur.frpaperdigest.org For a flexible molecule like this compound, with its rotatable bonds in the alkyl chain and ester group, multiple conformers may exist close in energy. Ab initio calculations can identify these different conformers and rank them by their relative energies, providing a picture of the molecule's conformational landscape at 0 K. sci-hub.se

The accuracy of these calculations is highly dependent on the chosen basis set (e.g., 6-31G(d), cc-pVTZ), which describes the atomic orbitals used in the calculation. nih.gov Larger basis sets provide more accurate results but at a significantly higher computational cost. These methods are crucial for obtaining precise bond lengths, bond angles, and dihedral angles that are essential for understanding the molecule's three-dimensional structure. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at absolute zero, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior at finite temperatures and pressures. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. frontiersin.org This technique is invaluable for exploring the conformational space of flexible molecules and for studying intermolecular interactions in condensed phases. nih.gov

For this compound, an MD simulation would involve placing one or more molecules in a simulation box, often filled with a solvent or surrounded by other ester molecules to simulate a bulk liquid. osf.io The interactions between atoms are described by a force field, which is a set of empirical potential energy functions.

A key application of MD is conformational analysis. nih.gov The simulation trajectory reveals how the molecule flexes and rotates over time, allowing for the identification of preferred conformations and the transitions between them. This is particularly relevant for understanding the physical properties of adipate esters, which are used as plasticizers and lubricants, as their flexibility and shape influence their function. dtu.dk

MD simulations also provide detailed insights into intermolecular interactions. By analyzing the radial distribution functions between different atoms, one can understand how molecules arrange themselves with respect to their neighbors. For this compound, this would reveal information about hydrogen bonding involving the carboxylic acid group and van der Waals interactions along the hydrocarbon chain. Such simulations on related molecules, like poly(N-isopropyl acrylamide) trimers, have been used to investigate intramolecular and water hydrogen bonding, highlighting the effect of molecular structure on these interactions. nih.govresearchgate.net

Table 2: Typical Parameters for an MD Simulation of an Adipate Ester System

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, OPLS-AA | Defines the potential energy functions governing atomic interactions. |

| Simulation Box | Cubic, ~50 Å side length | Contains the molecules for the simulation, with periodic boundary conditions to simulate a bulk system. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking laboratory conditions. |

| Temperature | 298 K (25 °C) | The temperature at which the simulation is run. |

| Time Step | 1-2 fs | The small time interval at which forces are recalculated and positions are updated. |

| Simulation Length | 100-500 ns | The total time the system's evolution is simulated, which must be long enough to sample relevant motions. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for understanding the intricate details of chemical reaction mechanisms, providing information on transient species like transition states that are difficult to observe experimentally. pku.edu.cn

Transition State Theory (TST) is a cornerstone for calculating the rates of chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state, which is located at a saddle point on the potential energy surface. wikipedia.org The rate of the reaction is then determined by the concentration of this transition state and the frequency at which it converts to products.

Computational chemistry allows for the precise location of transition state structures and the calculation of their energies. arkat-usa.orgresearchgate.net For reactions involving this compound, such as its esterification or hydrolysis, computational methods can be used to model the reaction pathway. For example, in the acid-catalyzed hydrolysis of an ester, calculations can model the initial protonation of the carbonyl oxygen, the nucleophilic attack by water, proton transfers, and the final departure of the alcohol. youtube.com

Table 3: Key Parameters from a TST Calculation for a Hypothetical Ester Hydrolysis

| Parameter | Symbol | Illustrative Value | Significance |

|---|---|---|---|

| Enthalpy of Activation | ΔH‡ | +15 kcal/mol | The enthalpy difference between the transition state and the reactants. |

| Entropy of Activation | ΔS‡ | -10 cal/mol·K | The entropy difference; a negative value suggests a more ordered transition state. |

| Gibbs Free Energy of Activation | ΔG‡ | +18 kcal/mol | The overall free energy barrier to reaction, combining enthalpy and entropy effects (ΔG‡ = ΔH‡ - TΔS‡). |

| Reaction Rate Constant (at 298 K) | k | 1.2 x 10-5 s-1 | The calculated rate of the reaction based on the activation energy. |

A Potential Energy Surface (PES) is a multidimensional "map" that describes the energy of a chemical system as a function of its atomic coordinates. fiveable.melibretexts.org For a chemical reaction, the PES provides a complete picture of the energy landscape that connects reactants to products. youtube.comlibretexts.org

Computational modeling is used to map out the critical points on this surface. visualizeorgchem.com Minima on the PES correspond to stable species like reactants, products, and any reaction intermediates. First-order saddle points, which are energy maxima in one direction (along the reaction coordinate) but minima in all other directions, correspond to transition states. fiveable.me

By mapping the PES for a reaction involving this compound, chemists can visualize the entire reaction pathway. This includes identifying the minimum energy path, which is the most likely route the reaction will follow. fiveable.me For complex, multi-step reactions, PES mapping can reveal the presence of intermediates and multiple transition states, providing a comprehensive understanding of the reaction mechanism. This theoretical map is fundamental to rationalizing why certain products are formed, predicting reaction outcomes under different conditions, and designing more efficient chemical processes. youtube.comlibretexts.org

Structure-Reactivity Relationship Studies via Computational Approaches

Computational chemistry provides powerful tools to investigate the relationship between the molecular structure of a compound and its chemical reactivity. For a molecule like this compound, these methods can offer insights into its behavior in chemical reactions without the need for extensive experimental work. By calculating various molecular properties and descriptors, a theoretical understanding of its reactivity can be established.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comossila.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comossila.com The energy and shape of these orbitals are crucial in predicting how a molecule will interact with other reagents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. wikipedia.org